molecular formula C36H35ClN6O8S3 B611642 Varlitinib tosylate CAS No. 1146629-86-8

Varlitinib tosylate

货号 B611642
CAS 编号: 1146629-86-8
分子量: 811.34
InChI 键: QSUPQMGDXOHVLK-FFXKMJQXSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Varlitinib tosylate, also known as ARRY-334543 and ASLAN-001, is a small molecule that acts as a reversible pan-HER inhibitor of EGFR, HER2, and HER4 . It is a selective and potent inhibitor of ErbB1 (EGFR) and ErbB2 (HER2) . The binding of various ligands to these kinases results in heterodimerisation and homodimerization, activating numerous growth factor signaling pathways .

科学研究应用

  1. 胃癌治疗:Varlitinib在患者来源的胃癌异种移植模型中显示出强大的抗肿瘤功效。它抑制了多个增殖和抗凋亡途径,导致剂量依赖性的肿瘤抑制和回归 (Ooi et al., 2016)

  2. 胆道癌:与铂类为基础的方案结合,Varlitinib在胆道癌中展现出有希望的疗效和安全性。来自三项I期研究的汇总分析观察到显著的肿瘤萎缩和疾病控制率为70.3% (Tan et al., 2019)

  3. 神经炎症反应和Tau病理:Varlitinib显著减少了神经炎症反应和Tau病理的早期阶段,表明其在癌症之外可能有潜在的治疗应用 (Kim et al., 2022)

  4. 胆管癌治疗:在胆管癌的体外和体内模型中展示了抗肿瘤效果,表明其有望成为这种癌症类型的治疗药物 (Dokduang et al., 2020)

  5. 药物递送系统:关于功能化金纳米颗粒用于药物递送的研究表明,这些系统可以增强Varlitinib的抗肿瘤效果,特别是在胰腺癌治疗中 (Coelho et al., 2019)

  6. 三阴性乳腺癌:Varlitinib下调了HER/ERK信号通路并诱导了三阴性乳腺癌细胞的凋亡,表明其作为这种具有挑战性的癌症亚型的治疗潜力 (Liu et al., 2019)

  7. ErbB依赖性肝细胞癌:该药物在ErbB依赖性和突变的β-连环蛋白肝细胞癌患者来源的异种移植模型中显示出肿瘤回归和血管正常化 (Shuen et al., 2018)

  8. 口腔癌:Varlitinib通过下调口腔癌中的MAPK/EGFR信号通路来介导其活性,表明其在治疗这种癌症类型中的效用 (Usman et al., 2019)

安全和危害

Varlitinib tosylate is considered toxic and should be handled only by personnel trained and familiar with handling potent active pharmaceutical ingredients . It can cause moderate to severe irritation to the skin and eyes . In case of exposure, it is recommended to flush with copious amounts of water and seek medical attention .

未来方向

Varlitinib has demonstrated activity in gastric, biliary tract, and breast cancers . It is currently being evaluated in combination with chemotherapy (paclitaxel ± carboplatin) ± subcutaneous trastuzumab in advanced solid tumors . The recommended phase II dose of varlitinib with paclitaxel is 300 mg twice daily intermittently dosed . This combination is currently being evaluated as neoadjuvant therapy in HER2+ breast cancer .

属性

IUPAC Name

4-N-[3-chloro-4-(1,3-thiazol-2-ylmethoxy)phenyl]-6-N-[(4R)-4-methyl-4,5-dihydro-1,3-oxazol-2-yl]quinazoline-4,6-diamine;4-methylbenzenesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19ClN6O2S.2C7H8O3S/c1-13-10-31-22(27-13)29-14-2-4-18-16(8-14)21(26-12-25-18)28-15-3-5-19(17(23)9-15)30-11-20-24-6-7-32-20;2*1-6-2-4-7(5-3-6)11(8,9)10/h2-9,12-13H,10-11H2,1H3,(H,27,29)(H,25,26,28);2*2-5H,1H3,(H,8,9,10)/t13-;;/m1../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSUPQMGDXOHVLK-FFXKMJQXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1COC(=N1)NC2=CC3=C(C=C2)N=CN=C3NC4=CC(=C(C=C4)OCC5=NC=CS5)Cl.CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1COC(=N1)NC2=CC3=C(C=C2)N=CN=C3NC4=CC(=C(C=C4)OCC5=NC=CS5)Cl.CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H35ClN6O8S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

811.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Varlitinib tosylate

CAS RN

1146629-86-8
Record name Varlitinib tosylate [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1146629868
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name VARLITINIB TOSYLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V4M8FWS152
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
6
Citations
J Gras - Drugs of the Future, 2018 - access.portico.org
… Varlitinib tosylate is synthesized by reduction of 1,3thiazole-2-carbaldehyde (I) with NaBH4 in MeOH at 0 C to give 2-thiazolylmethanol (II), which upon coupling with 2-chloro-1-fluoro-4-…
Number of citations: 2 access.portico.org
MX Lee, ALA Wong, S Ow, R Sundar, DSP Tan… - Targeted Oncology, 2022 - Springer
Background Varlitinib is a highly potent, small-molecule, pan-HER inhibitor targeting HER1, HER2, and HER4. It has demonstrated activity in gastric, biliary tract, and breast cancers. …
Number of citations: 2 link.springer.com
F Tanveer, A Ilyas, B Syed, Z Hashim, A Ahmed… - 2021 - researchsquare.com
Receptor-ligand complex mediated signaling significantly contributesin cellular activities such as growth, proliferation, differentiation, and survival. However, augmented expression of …
Number of citations: 3 www.researchsquare.com
E Torramade, MMG Brao, M Mila - Drugs of the Future, 2017 - access.portico.org
Tepadina Amneal Pharmaceuticals Hematologic diseases US Treatment to reduce the risk of graft rejection when used in conjunction with high-dose busulfan and cyclophosphamide …
Number of citations: 2 access.portico.org
R Verma, PC Sharma - American Journal of Cancer Research, 2018 - ncbi.nlm.nih.gov
Gastric cancer (GC) is one of the leading causes of cancer related mortality in the world. Being asymptomatic in nature till advanced stage, diagnosis of gastric cancer becomes difficult …
Number of citations: 60 www.ncbi.nlm.nih.gov
OFT BLOG - J. Org. Chem, 2013 - allfordrugs.com
A novel process is described for the production of Dabigatran etexilate mesylate, a 5 compound having the following structural formula: and two novel intermediates of said process. …
Number of citations: 0 www.allfordrugs.com

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。